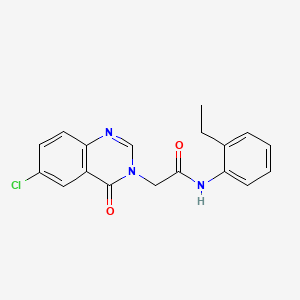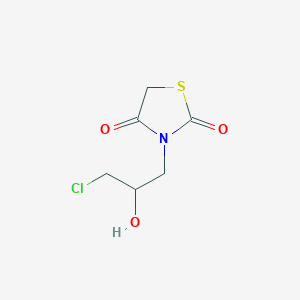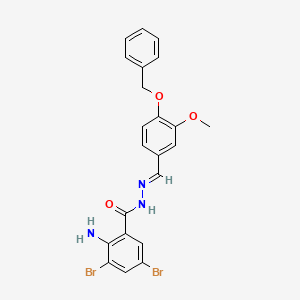
2-Cyano-N-methyl-3-(1-naphthyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-methyl-3-(1-naphthyl)acrylamide is an organic compound with the molecular formula C15H12N2O and a molecular weight of 236.276 g/mol It is a derivative of acrylamide, featuring a cyano group, a naphthyl group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-methyl-3-(1-naphthyl)acrylamide typically involves the reaction of 1-naphthylamine with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-methyl-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-amino-N-methyl-3-(1-naphthyl)acrylamide.
Substitution: Various substituted naphthyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyano-N-methyl-3-(1-naphthyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Cyano-N-methyl-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The naphthyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(1-naphthyl)acrylamide: Lacks the methyl group on the nitrogen atom.
2-Cyano-3-(2-nitrophenyl)acrylamide: Contains a nitrophenyl group instead of a naphthyl group.
2-Cyano-3-(2-thienyl)acrylamide: Features a thienyl group instead of a naphthyl group.
Uniqueness
2-Cyano-N-methyl-3-(1-naphthyl)acrylamide is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. The naphthyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(E)-2-cyano-N-methyl-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C15H12N2O/c1-17-15(18)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3,(H,17,18)/b13-9+ |
InChI Key |
PCWJYGSKTSIZDG-UKTHLTGXSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973638.png)
![2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11973642.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}decanehydrazide](/img/structure/B11973647.png)
![4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973656.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973659.png)
![Isobutyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973671.png)
![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)




![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973698.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11973706.png)
